2,6-Diaminopurine riboside
Overview
Description
2,6-Diaminopurine riboside is a purine nucleoside.
Scientific Research Applications
Microbial Synthesis and Biotransformation
- 2,6-Diaminopurine nucleosides are synthesized efficiently through transglycosylation using bacterial cells as biocatalysts. This process has applications in pharmaceutical drug production against cancer and viral diseases (Médici, Lewkowicz, & Iribarren, 2006).
- Geobacillus stearothermophilus, a thermophilic bacterium, is used to obtain 2,6-diaminopurine nucleosides in an efficient, green bioprocess. This demonstrates its potential use in producing prodrug precursors or for antisense oligonucleotide synthesis (De Benedetti et al., 2012).
Chemical Synthesis and Nucleic Acid Study 3. The chemical synthesis of 2,6-diaminopurine riboside derivatives is used to study nucleic acid structures and functions. This includes the analysis of protein-nucleic acid interactions and polynucleotide conformation (Pasternak et al., 2007).
- Fluorescence studies of this compound contribute to understanding nucleic acid and protein structures and functions, particularly in enzymatic reactions and base pairing (Ward, Reich, & Stryer, 1969).
Modification of Nucleosides and Nucleotides 5. Novel synthetic methods for this compound derivatives expand our understanding of the reactivity and application of these compounds in biological systems (Golubeva & Shipitsyn, 2007).
- The incorporation of 2,6-diaminopurine into nucleoside phosphates, as shown in mice, indicates its potential role in biological processes and the synthesis of nucleotides (Wheeler & Skipper, 1953).
Transcriptional and Molecular Recognition Studies 7. Studies on the effects of 2,6-diaminopurine on DNA transcription reveal its inhibitory effects, suggesting a role in transcriptional regulation and potential applications in studying transcription-coupled nucleotide-excision repair (Tan et al., 2022).
- The use of 2,6-diaminopurine in nucleic acids highlights its impact on molecular recognition, influencing interactions with ligands and DNA, thus aiding in understanding drug-DNA interactions (Bailly & Waring, 1998).
Properties
CAS No. |
24649-67-0 |
---|---|
Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15) |
InChI Key |
ZDTFMPXQUSBYRL-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
2096-10-8 | |
Synonyms |
2,6-diaminopurine ribonucleoside 2,6-diaminopurine riboside 2-aminoadenosine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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